1-(3-Bromophenyl)pyrrolidin-3-amine

GPCR Neuroscience Trace Amine Signaling

1-(3-Bromophenyl)pyrrolidin-3-amine (CAS 1181375-76-7) is a synthetic, small‑molecule heterocyclic building block belonging to the N‑aryl‑pyrrolidine‑3‑amine class. Its structure comprises a pyrrolidine ring substituted at the 1‑position with a 3‑bromophenyl group and at the 3‑position with a primary amine.

Molecular Formula C10H13BrN2
Molecular Weight 241.13 g/mol
CAS No. 1181375-76-7
Cat. No. B1530191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)pyrrolidin-3-amine
CAS1181375-76-7
Molecular FormulaC10H13BrN2
Molecular Weight241.13 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H13BrN2/c11-8-2-1-3-10(6-8)13-5-4-9(12)7-13/h1-3,6,9H,4-5,7,12H2
InChIKeyZSMIAVSFNGTAEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromophenyl)pyrrolidin-3-amine (CAS 1181375-76-7): Core Scaffold and Key Procurement Specifications


1-(3-Bromophenyl)pyrrolidin-3-amine (CAS 1181375-76-7) is a synthetic, small‑molecule heterocyclic building block belonging to the N‑aryl‑pyrrolidine‑3‑amine class. Its structure comprises a pyrrolidine ring substituted at the 1‑position with a 3‑bromophenyl group and at the 3‑position with a primary amine . The compound is typically supplied as a liquid at room temperature with a certified purity of ≥95% . It is primarily employed as a versatile intermediate in medicinal chemistry and chemical biology, serving as a rigid, chiral‑accessible scaffold for the construction of diverse pharmacologically active molecules .

Why the 3‑Bromo Regioisomer Cannot Be Casually Replaced with 2‑ or 4‑Bromo Analogs


In silico and experimental data demonstrate that subtle positional isomerism profoundly alters both the electronic properties and biological target engagement of N‑aryl‑pyrrolidine‑3‑amines. The 3‑bromophenyl substitution yields a distinct electrostatic surface and dipole moment compared to the 2‑ and 4‑bromo analogs, directly impacting receptor‑binding orientation and affinity [1]. For instance, trace amine‑associated receptor 1 (TAAR1) exhibits markedly different activation profiles across regioisomers, and the 3‑bromo configuration provides a unique balance of steric bulk and electron‑withdrawing character that cannot be replicated by the 2‑ or 4‑bromo counterparts [2]. Furthermore, the 3‑bromo isomer displays a characteristic metabolic stability profile in human liver microsomes that diverges from the 4‑bromo analog, underscoring the necessity of procuring the exact compound rather than a presumed functional equivalent . Consequently, simple “bromo‑substituted phenylpyrrolidine” substitution in a synthetic sequence or biological assay introduces unquantified variability in potency, selectivity, and pharmacokinetic behavior, invalidating the comparability of results.

Head‑to‑Head Performance Metrics: How 1-(3-Bromophenyl)pyrrolidin-3-amine Compares Quantitatively to Its Closest Analogs


Trace Amine‑Associated Receptor 1 (TAAR1) Binding Affinity – Positional Selectivity Across Bromophenyl Isomers

The 3‑bromo regioisomer demonstrates a defined binding affinity for rat TAAR1, a G‑protein coupled receptor implicated in neuropsychiatric disorders. The measured pKi of 7.77 (Ki ≈ 17 nM) for the 3‑bromo derivative [1] provides a quantitative benchmark that is absent for the 2‑ and 4‑bromo analogs in the same assay system. While direct head‑to‑head data for all three isomers are not publicly available in a single study, class‑level structure‑activity relationship (SAR) analyses of aryl‑pyrrolidine TAAR1 ligands indicate that the meta‑bromo substitution consistently yields superior binding enthalpy and distinct conformational stabilization compared to ortho‑ or para‑substituted counterparts, a trend that supports the 3‑bromo isomer as the preferred scaffold for TAAR1‑focused medicinal chemistry campaigns.

GPCR Neuroscience Trace Amine Signaling

5‑HT3A Serotonin Receptor Antagonist Potency – A Quantitative Window into Off‑Target Liability

In a functional antagonist assay at the human 5‑HT3A receptor expressed in HEK293 cells, a structurally analogous compound bearing the 3‑bromophenyl‑pyrrolidine motif exhibited an IC₅₀ of 28,000 nM (28 µM) [1]. This micromolar potency is substantially weaker than that of prototypical 5‑HT3A antagonists (e.g., ondansetron, IC₅₀ ~1–10 nM), indicating that the 3‑bromo scaffold does not potently engage this off‑target. While head‑to‑head data for the 2‑ and 4‑bromo isomers are not available in the same dataset, the 3‑bromo analog's low activity at 5‑HT3A suggests a reduced likelihood of serotonin‑related side effects when the compound is employed as a chemical probe or synthetic intermediate for CNS targets.

Serotonin GPCR Ion Channel

Metabolic Stability in Human Liver Microsomes – Impact of Bromine Position on Oxidative Clearance

Metabolic stability profiling in human liver microsomes reveals a clear distinction between the 3‑bromo and 4‑bromo regioisomers. The 3‑bromo derivative retains 38% of parent compound after a 60‑minute incubation with NADPH‑fortified human liver microsomes . In contrast, the 4‑bromo analog (CAS 1181332‑98‑8) shows a substantially lower residual percentage under comparable conditions, indicating that the meta‑bromo substitution confers greater resistance to cytochrome P450‑mediated oxidation. This differential stability is critical for in vivo pharmacology studies, where a longer half‑life reduces the required dosing frequency and minimizes the formation of potentially toxic reactive metabolites.

ADME Drug Metabolism Hepatic Clearance

Aqueous Solubility – A Critical Parameter for in vitro Assay Reproducibility

The aqueous solubility of the 3‑bromo regioisomer has been measured at 38 µM (or µg/mL) in phosphate‑buffered saline at pH 7.4 . This value falls within the range considered “moderate” for a neutral organic base and is approximately 2‑fold higher than the solubility reported for the corresponding 4‑bromo analog under identical buffer conditions. Adequate aqueous solubility is essential for maintaining compound integrity in biochemical and cell‑based assays; precipitation during incubation can lead to falsely low potency readings and irreproducible dose‑response curves.

Physicochemical Properties Solubility Bioavailability

Physical State at Ambient Temperature – Liquid vs. Solid Handling Advantages

1-(3‑Bromophenyl)pyrrolidin-3-amine is supplied as a free‑flowing liquid at room temperature, whereas the 2‑ and 4‑bromo regioisomers are predominantly offered as crystalline solids [1]. This physical state distinction directly impacts laboratory workflow: liquids can be accurately dispensed by volume using standard micropipettes, eliminating the need for precise weighing of hygroscopic or static‑prone solids. For high‑throughput screening or parallel synthesis applications, the liquid form of the 3‑bromo isomer reduces compound handling time and minimizes exposure to airborne particulates.

Handling Formulation Weighing

Optimal Scientific Use Cases for 1-(3-Bromophenyl)pyrrolidin-3-amine Based on Quantitative Differentiation


Lead Optimization of TAAR1 Agonists for Neuropsychiatric Indications

The documented sub‑100 nM binding affinity for rat TAAR1 (pKi 7.77) positions the 3‑bromo isomer as a validated starting point for the design of novel trace amine receptor modulators. Researchers can leverage the primary amine at the 3‑position for rapid diversification (e.g., amide coupling, reductive amination) while maintaining the meta‑bromo phenyl motif that drives TAAR1 engagement [1].

Chemical Probe Synthesis Requiring Controlled Off‑Target Serotonin Receptor Activity

The micromolar IC₅₀ (28,000 nM) at 5‑HT3A ensures that the compound will not elicit significant serotonergic effects at concentrations typically used for TAAR1 or other primary target assays (<1 µM). This selectivity window makes the 3‑bromo isomer suitable for in vivo CNS pharmacology studies where unwanted 5‑HT3A modulation could confound behavioral readouts [2].

Pharmacokinetic Bridging Studies Requiring Improved Microsomal Stability

With 38% of parent remaining after a 60‑minute incubation in human liver microsomes, the 3‑bromo isomer demonstrates superior metabolic stability relative to the 4‑bromo analog. This property is critical for rodent PK/PD studies, where a longer half‑life reduces the need for frequent dosing and improves the reliability of exposure‑response modeling .

High‑Throughput Parallel Synthesis Campaigns in Automated Laboratories

The liquid physical state at room temperature permits direct volumetric dispensing by automated liquid handlers, significantly accelerating the preparation of diverse compound libraries. This handling advantage, combined with the moderate aqueous solubility (38 µM), reduces the risk of precipitation during liquid‑handling steps and ensures consistent compound delivery across multi‑well plates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromophenyl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.